1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSGIOVKIRVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The final step involves the cyclization of this intermediate with thiourea under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Targeted Cancer Therapies
The compound has been identified as a promising scaffold for the development of epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in treating cancers such as non-small cell lung cancer. Recent studies have shown that derivatives of this compound exhibit potent anti-proliferative activities against cancer cell lines such as A549 and HCT-116. For instance, a derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the T790M mutant form of EGFR, which is associated with resistance to existing therapies .
Mechanism of Action
The mechanism involves the inhibition of kinase activity, which is critical for cancer cell proliferation. The molecular docking studies indicate that these compounds effectively bind to the ATP-binding site of EGFR, mimicking the adenine moiety and blocking its activity .
Biochemical Research
Enzyme Interaction Studies
In biochemical research, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol serves as a tool compound to investigate enzyme interactions. It aids researchers in elucidating complex biochemical pathways and understanding disease mechanisms. Its ability to selectively inhibit specific enzymes makes it valuable for studying metabolic pathways implicated in various diseases .
Material Science
Organic Semiconductors
The unique electronic properties of this compound have led to its exploration in material science, particularly in the development of organic semiconductors. Its structural features allow for potential applications in electronic devices, where it can be used to create materials with desirable conductive properties .
Agricultural Chemistry
Agrochemical Development
Research is also focused on the potential use of this compound in developing new agrochemicals aimed at enhancing crop resistance to pests and diseases. Its efficacy as a biopesticide or herbicide could provide sustainable agricultural solutions .
Diagnostic Applications
Early Disease Detection
There is ongoing research into the role of this compound in creating diagnostic agents for early disease detection. By targeting specific biomarkers associated with diseases, it may enhance diagnostic accuracy and patient outcomes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Development of EGFR inhibitors for cancer treatment | Potent anti-proliferative activity; IC50 = 0.016 µM against EGFR WT |
| Biochemical Research | Tool for studying enzyme interactions | Aids in understanding biochemical pathways |
| Material Science | Potential use in organic semiconductors | Unique electronic properties suitable for electronic devices |
| Agricultural Chemistry | Development of agrochemicals to improve crop resistance | Investigated for biopesticide potential |
| Diagnostic Applications | Role in developing agents for early disease detection | Enhances diagnostic accuracy |
Case Studies
- EGFR Inhibitor Development : A study synthesized various derivatives of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol and evaluated their anti-cancer properties. Compound 12b emerged as a lead candidate with significant inhibitory effects on both wild-type and mutant EGFR variants .
- Biochemical Pathway Elucidation : Researchers utilized this compound to explore its interaction with specific enzymes involved in metabolic disorders, leading to insights into potential therapeutic targets .
- Material Application Testing : Preliminary tests indicated that films made from this compound exhibited promising electrical conductivity, suggesting its viability for use in organic electronic applications .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Comparison: 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design .
Biological Activity
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
- IUPAC Name : 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Molecular Formula : C11H8FN5S
- Molecular Weight : 247.28 g/mol
- CAS Number : 896134-34-2
Biological Activity Overview
The biological activity of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has been investigated across various domains:
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). In a study, the compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells while showing minimal toxicity to normal fibroblasts .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, which is crucial in cancer therapy. It has been shown to inhibit specific kinases involved in cancer cell signaling pathways. For example, it selectively inhibits protein kinase B (PKB), which plays a critical role in cell survival and growth signaling pathways .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound exhibits anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds may possess antimicrobial properties against various pathogens. For instance, related compounds have shown effectiveness against fungal strains like Cytospora sp. and Colletotrichum gloeosporioides .
The biological activity of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound binds to the ATP-binding site of kinases, preventing phosphorylation events that lead to tumor progression.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, thereby affecting cell survival and apoptosis pathways.
Case Studies
Q & A
Q. Advanced Research Focus
- Kinase Profiling Panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .
- Crystallographic Docking : Co-crystallization with kinases (e.g., PDB 4XTL) reveals binding modes. SHELX suites refine electron density maps for ligand-protein interactions .
- Phosphoproteomics : SILAC-based quantification identifies downstream signaling perturbations .
What are the key challenges in scaling up synthesis, and how can reaction yields be improved?
Q. Advanced Research Focus
- Low Yields : Often due to poor solubility of intermediates. Switch to polar aprotic solvents (e.g., DMSO) or microwave-assisted synthesis to accelerate cyclization .
- Byproduct Formation : Use scavenger resins (e.g., QuadraSil MP) to remove excess thiourea or metal catalysts .
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- QSAR Models : Correlate logP, topological polar surface area (TPSA), and to prioritize analogs with balanced solubility and permeability .
- MD Simulations : Predict metabolic sites (e.g., CYP3A4-mediated oxidation of the thiol group) to guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
